molecular formula C12H9Cl2F2NO2 B2391120 N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide CAS No. 1808639-80-6

N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide

Cat. No.: B2391120
CAS No.: 1808639-80-6
M. Wt: 308.11
InChI Key: WDEYCIBZIIUXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, difluoromethoxy, and but-2-ynamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with dichloro and difluoromethoxy groups. This is followed by the introduction of the but-2-ynamide moiety. Common reagents used in these steps include halogenating agents, difluoromethylating reagents, and amide coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is investigated for its use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide involves its interaction with specific molecular targets and pathways. The dichloro and difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The but-2-ynamide moiety can participate in covalent bonding with target proteins, potentially inhibiting their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide can be compared with other similar compounds, such as:

    N-{[3,5-dichloro-2-(trifluoromethoxy)phenyl]methyl}but-2-ynamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may affect its chemical reactivity and biological activity.

    N-{[3,5-dichloro-2-(methoxy)phenyl]methyl}but-2-ynamide: The presence of a methoxy group instead of a difluoromethoxy group can lead to differences in polarity and interaction with biological targets.

    N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-eneamide: This compound has a but-2-eneamide moiety instead of a but-2-ynamide moiety, which may influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2F2NO2/c1-2-3-10(18)17-6-7-4-8(13)5-9(14)11(7)19-12(15)16/h4-5,12H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEYCIBZIIUXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C(=CC(=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.